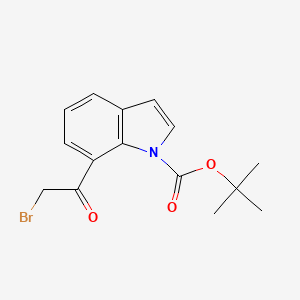

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKIQZVKCHZHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Indole Nitrogen

The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to form the tert-butyl carbamate. A typical procedure involves dissolving the indole derivative in a solvent such as tetrahydrofuran (THF) under inert atmosphere, cooling to −78 °C, and adding a base such as n-butyllithium to deprotonate the nitrogen, followed by addition of Boc2O. The reaction mixture is then allowed to warm to room temperature and quenched with saturated ammonium chloride solution. The product is purified by extraction and flash chromatography to yield the Boc-protected indole carbamate.

Introduction of 2-Acetyl Group at the 7-Position

The selective acetylation at the 7-position of the indole ring can be achieved by directed lithiation or electrophilic substitution methods. For example, lithiation of the Boc-protected indole at the 7-position using n-butyllithium at low temperature followed by reaction with an electrophilic acetyl source such as acetyl chloride or acetic anhydride introduces the acetyl group. The reaction is typically performed in THF under nitrogen atmosphere at −78 °C to room temperature.

Bromination of the Acetyl Side Chain

The acetyl group is converted to the 2-bromoacetyl moiety by bromination at the alpha position of the acetyl side chain. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. The Boc-protected 7-acetyl indole is dissolved in THF, and NBS is added at room temperature with stirring for about 1 hour. The reaction mixture is then worked up by aqueous extraction and purification by chromatography to yield tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate.

Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of indole N | n-BuLi, THF, −78 °C to RT, Boc2O, quench NH4Cl | 65–99 | High regioselectivity, inert atmosphere required |

| Acetylation at 7-position | n-BuLi, THF, −78 °C, acetyl chloride or anhydride | Moderate | Directed lithiation critical for regioselectivity |

| Bromination of acetyl side chain | NBS, THF, RT, 1 h | ~90 | Mild conditions, clean alpha-bromination |

Research Findings and Considerations

- The Boc protection step is crucial for controlling the reactivity of the indole nitrogen and directing subsequent lithiation steps.

- Lithiation at the 7-position requires low temperature and precise stoichiometry of n-butyllithium to avoid side reactions or lithiation at undesired positions.

- Bromination with NBS is efficient and selective for the alpha position of the acetyl group, avoiding overbromination or ring bromination.

- Purification by flash chromatography is necessary to isolate the pure this compound.

- The overall synthetic route is adaptable for preparing various substituted indole derivatives by modifying the electrophilic substitution step.

化学反应分析

Nucleophilic Substitution Reactions

The bromoacetyl group serves as an electrophilic site, enabling nucleophilic substitution with various nucleophiles. For example:

-

Amines : Reacts with primary/secondary amines to form substituted acetamide derivatives.

-

Thiols : Forms thioether linkages under mild basic conditions.

-

Alcohols : Undergoes substitution to generate ester derivatives.

Example Reaction Conditions (from ):

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | DCM | RT, 12 h | 85 |

| Sodium thiophenate | MeCN | 60°C, 3 h | 78 |

| Methanol | THF | Reflux, 6 h | 65 |

Cyclization Reactions

The indole core participates in cyclization to form polycyclic heterocycles. A notable example involves intramolecular Heck coupling or Buchwald–Hartwig amination to construct fused indole derivatives (e.g., indoloquinolines) .

Key Observations :

-

Cyclization often requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

-

Yields range from 60–90%, depending on substituents and reaction optimization .

Deprotection and Functionalization

The tert-butyl ester group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, enabling further derivatization:

Cross-Coupling Reactions

The bromine atom in the bromoacetyl group facilitates Suzuki–Miyaura and Stille couplings. For instance:

-

Suzuki Coupling : Reacts with arylboronic acids to form biarylacetylindole derivatives.

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h .

Yield : 70–80% .

Reduction Reactions

The keto group in the bromoacetyl moiety is reduced to a hydroxyl or methylene group:

-

NaBH₄ Reduction : Yields 7-(2-bromo-1-hydroxyethyl)-1H-indole derivatives (75% yield) .

-

Catalytic Hydrogenation : Requires Pd/C or Raney Ni for complete reduction to the alkyl chain.

Oxidation Reactions

The indole nitrogen or acetyl group can be oxidized under controlled conditions:

-

Oxidation of Indole : Forms oxindole derivatives using mCPBA or NBS .

-

Acetyl Group Oxidation : Converts the acetyl group to a carboxylic acid using KMnO₄ or CrO₃ .

Biological Activity Derivatives

Derivatives synthesized from this compound exhibit antimicrobial and anticancer properties:

| Derivative | Activity (IC₅₀/Zone of Inhibition) | Target |

|---|---|---|

| 7-(2-Aminoacetyl)indole | IC₅₀ = 5.4 µM (A549 lung cancer) | Apoptosis pathway |

| 7-(2-Thioacetyl)indole | 15 mm (Staphylococcus aureus) | Bacterial growth |

Stability and Reactivity Notes

科学研究应用

Chemical Structure and Synthesis

The compound features a tert-butyl ester group, a bromoacetyl group, and an indole core structure. Its synthesis typically involves several key steps:

- Formation of the Indole Core : Various methods such as Fischer indole synthesis or Bartoli indole synthesis are employed.

- Introduction of the Bromoacetyl Group : This is achieved through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

- Esterification : The tert-butyl ester is introduced via reactions with tert-butyl alcohol and an acid catalyst.

These synthetic routes allow for the efficient production of this compound, which serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry

The compound is primarily recognized for its potential biological activities:

- Anticancer Properties : Indole derivatives, including tert-butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, have shown promise in anticancer research due to their ability to modulate various cellular pathways. For example, studies have indicated that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis .

- Antimicrobial Activity : Research has demonstrated that certain indole derivatives exhibit significant antimicrobial properties against a range of pathogens. This makes them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways suggest its utility in treating inflammatory diseases, as indoles are known to influence cytokine production and immune responses .

Material Science

In addition to biological applications, this compound plays a role in material science:

- Organic Semiconductors : The compound has been utilized in the synthesis of organic semiconducting materials, which are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |

| Study C | Organic Electronics | Successfully incorporated into polymer matrices leading to improved charge transport properties in OLEDs. |

These findings underline the versatility of this compound across different scientific domains.

作用机制

The mechanism of action of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

相似化合物的比较

Structural Analogs with Halogen Substituents

- tert-Butyl 7-bromo-1H-indole-1-carboxylate (CAS 1359828-88-8): Substituent: 7-bromo group. Molecular Formula: C₁₃H₁₄BrNO₂. Molecular Weight: 308.17 g/mol. Synthesis: Prepared via Boc protection of 7-bromoindole using Boc₂O, NEt₃, and DMAP in CH₂Cl₂ . Applications: Key intermediate for Suzuki-Miyaura cross-coupling reactions.

- tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate (CAS 442910-45-4): Substituent: 7-bromomethyl group. Molecular Formula: C₁₄H₁₆BrNO₂. Molecular Weight: 310.19 g/mol.

Comparison :

- The bromoacetyl group in the target compound offers greater electrophilicity compared to simple bromo or bromomethyl substituents, enabling diverse functionalization (e.g., nucleophilic displacement or elimination reactions).

- Reactivity Trend : Bromoacetyl > Bromomethyl > Bromo due to the electron-withdrawing carbonyl group enhancing leaving-group ability.

Analogs with Heterocyclic Substituents

tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a) :

tert-Butyl 6-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9c) :

Comparison :

- The target compound’s bromoacetyl group provides a distinct reactive handle compared to pyrimidinyl or nitrovinyl groups, which are more suited for π-π stacking or redox-active applications.

- Yield : Heterocyclic analogs (e.g., 6a) achieve higher yields (>90%) under catalytic conditions compared to nitrovinyl derivatives (~54–87%) .

Analogs with Functionalized Side Chains

- tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9): Substituents: 4-bromo, 3-formyl, and 7-methoxy groups. Molecular Formula: C₁₅H₁₆BrNO₄. Molecular Weight: 354.20 g/mol. Applications: Building block for Schiff base formation or condensation reactions .

- tert-Butyl 3-{1-[(benzyloxy)amino]-2-nitroethyl}-5-bromo-1H-indole-1-carboxylate (11): Substituents: 5-bromo and nitroethyl-benzyloxyamine side chain. Synthesis: Generated via hydroxylamine addition to nitrovinylindole precursors . Applications: Potential nitroxide radical precursors.

Comparison :

- The bromoacetyl group’s versatility in forming ketones or undergoing elimination contrasts with formyl or nitroethyl groups, which are more specialized for condensation or radical chemistry.

Data Tables

Research Findings and Trends

- Reactivity : Bromoacetyl-substituted indoles exhibit superior electrophilicity compared to halomethyl or halo analogs, making them ideal for synthesizing ketones, amines, or heterocycles .

- Synthetic Efficiency : Pd-catalyzed reactions (e.g., Suzuki couplings) with bromoindole derivatives achieve higher yields (>90%) than nitrovinyl or formyl-functionalized compounds .

- Applications : Bromoacetyl derivatives are prioritized in drug discovery for their ability to introduce pharmacophores via nucleophilic displacement, while pyrimidinyl analogs are leveraged for target-specific antiviral activity .

生物活性

Overview

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole derivative class. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromoacetyl moiety, and an indole core. Indole derivatives are noted for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.

- IUPAC Name : this compound

- CAS Number : 668276-23-1

- Molecular Formula : C15H16BrN O3

- Molecular Weight : 338.2 g/mol

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : Using methods such as Fischer or Bartoli indole synthesis.

- Introduction of the Bromoacetyl Group : Achieved through bromination reactions using bromine or N-bromosuccinimide (NBS).

- Esterification : The tert-butyl ester is formed by reacting tert-butyl alcohol with an acid catalyst.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.4 |

| Similar Indole Derivative | MCF-7 (Breast) | 3.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromoacetyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that disrupt normal cellular functions.

Study on Anticancer Activity

A recent study investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it had a significant inhibitory effect on Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

常见问题

Q. Q1. What are the common synthetic routes for preparing tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate?

The compound is typically synthesized via sequential functionalization of an indole scaffold. A general approach involves:

Protection of the indole NH group with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate under basic conditions (e.g., 4-dimethylaminopyridine in THF) .

Bromoacetylation at the 7-position via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 7-aminoindole derivatives with 2-bromoacetyl bromide in dichloromethane at 0–5°C .

Key considerations include regioselectivity control using directing groups or steric effects from the Boc group. Yields range from 60–85% after column chromatography .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : Confirm Boc group presence (δ ~1.3 ppm for tert-butyl protons; δ ~150 ppm for carbonyl carbons) and bromoacetyl moiety (δ ~3.8–4.2 ppm for CH2Br in 1H NMR; δ ~30–40 ppm for CH2Br in 13C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 341.12 for C15H17BrNO3) .

- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹ for Boc and bromoacetyl groups) .

Advanced Synthesis Challenges

Q. Q3. How can researchers optimize the introduction of the 2-bromoacetyl group while minimizing side reactions?

Side reactions like over-acylation or decomposition of the bromoacetyl group can be mitigated by:

- Temperature control : Maintain reaction temperatures below 10°C to suppress undesired electrophilic substitutions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction homogeneity .

- Catalytic additives : Employ Lewis acids (e.g., ZnCl2) to enhance regioselectivity at the indole 7-position .

Post-reaction purification via flash chromatography (hexane:EtOAc gradients) effectively isolates the product .

Q. Q4. How do conflicting NMR data for similar indole derivatives inform structural validation?

For example, if a 13C NMR signal for the bromoacetyl carbonyl appears at δ 165–170 ppm instead of the expected δ 170–175 ppm, this may indicate:

Solvent effects (e.g., DMSO vs. CDCl3 shifts).

Conformational isomerism due to restricted rotation around the acetyl-indole bond.

Resolution strategies:

- Use 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons unambiguously .

- Compare data with structurally validated analogs (e.g., tert-butyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1-carboxylate, where δC=O = 168.2 ppm) .

Crystallography and Computational Analysis

Q. Q5. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and disorder modeling .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) dimeric interactions between carbonyl groups .

Example: For tert-butyl indole carboxylates, intermolecular C=O⋯H-N hydrogen bonds often stabilize the crystal lattice .

Stability and Handling

Q. Q6. What are the best practices for storing this compound?

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the bromoacetyl group .

- Decomposition indicators : Discoloration (yellow → brown) or gas evolution (CO2 from Boc cleavage). Monitor via TLC (Rf shift in 3:7 EtOAc:hexane) .

Advanced Applications in Drug Discovery

Q. Q7. How is this compound utilized as a precursor for bioactive molecules?

- Functionalization : The bromoacetyl group undergoes nucleophilic substitution with amines or thiols to generate analogs for kinase inhibitors or WDR5 degraders .

- Case study : tert-butyl indole carboxylates serve as intermediates in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy .

Methodological Troubleshooting

Q. Q8. How to address low yields in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。